molecular formula C9H12ClN5O B1431923 {[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride CAS No. 1177311-29-3

{[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride

Cat. No.: B1431923
CAS No.: 1177311-29-3
M. Wt: 241.68 g/mol
InChI Key: SIZFDBMCJGALQX-UHFFFAOYSA-N
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Description

{[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride is a chemical compound that features a tetrazole ring substituted with a methoxyphenyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and a nitrile.

    Substitution with Methoxyphenyl Group:

    Introduction of the Methylamine Group: The methylamine group can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reactant concentrations.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, potentially altering the functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

Chemistry

    Catalysis: {[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride can be used as a ligand in coordination chemistry to form complexes with metals, which can act as catalysts in various chemical reactions.

Biology

    Biological Probes: The compound can be used as a probe to study biological processes, particularly those involving tetrazole-containing molecules.

Medicine

Industry

    Materials Science: this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and modulate biological activity. This can lead to various effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride is unique due to its specific combination of functional groups and the presence of the tetrazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

[1-(4-methoxyphenyl)tetrazol-5-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O.ClH/c1-15-8-4-2-7(3-5-8)14-9(6-10)11-12-13-14;/h2-5H,6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZFDBMCJGALQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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